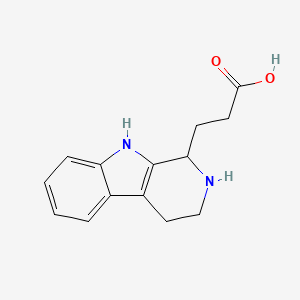
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid is a compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as an estrogen receptor modulator and its implications in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of the desired beta-carboline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Applications De Recherche Scientifique
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has shown promise as an estrogen receptor modulator, making it a candidate for cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid exerts its effects involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, it can modulate their activity, influencing various cellular pathways involved in growth and proliferation. This makes it a potential therapeutic agent for conditions like cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroharman: Another beta-carboline with similar structural features but different biological activities.
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole: A related compound with variations in its functional groups
Uniqueness
What sets 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid apart is its specific propionic acid moiety, which can influence its binding affinity and selectivity for estrogen receptors. This unique feature may enhance its therapeutic potential compared to other similar compounds .
Propriétés
Numéro CAS |
88661-51-2 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,12,15-16H,5-8H2,(H,17,18) |
Clé InChI |
XIAYIHRUXVWWSD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1C3=CC=CC=C3N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















